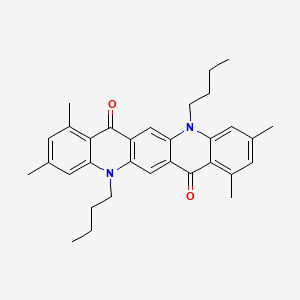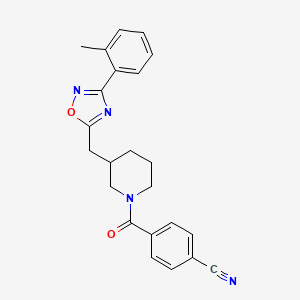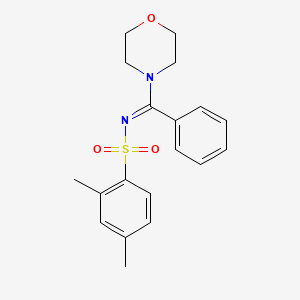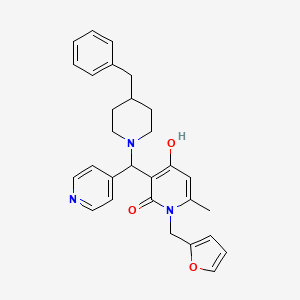
1-(3-methylphenyl)Pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)Pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(3-methylphenyl)Pyrrolidine is characterized by a pyrrolidine ring and a phenyl ring with a methyl group at the 3rd position . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(3-methylphenyl)Pyrrolidine, can undergo various chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Scientific Research Applications
Enantioselective Catalysis 1-(3-methylphenyl)Pyrrolidine derivatives have been utilized in enantioselective catalysis. Specifically, diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine have been prepared and their structural chemistry investigated. These compounds, and their palladium(II) complexes, have shown potential in asymmetric Grignard cross-coupling reactions, contributing to the field of synthetic organic chemistry and the synthesis of complex, chiral molecules (Nagel & Nedden, 1997).
Synthesis of Pyrrolidines Pyrrolidines, including those based on the 1-(3-methylphenyl)Pyrrolidine structure, are significant due to their biological effects and industrial applications. The synthesis of pyrrolidines through [3+2] cycloaddition has been studied, showcasing their potential in creating biologically active compounds and substances for industrial use, such as dyes or agrochemicals (Żmigrodzka et al., 2022).
Synthesis of Anti-HIV Compounds Derivatives of 1-(3-methylphenyl)Pyrrolidine have been explored for their potential in medical applications. Specifically, they have been studied as potential anti-human immunodeficiency virus (HIV) agents. The structural and hydrogen bonding properties of these compounds contribute to their potential medicinal applications (Tamazyan et al., 2007).
Anticonvulsant Activity Compounds derived from 1-(3-methylphenyl)Pyrrolidine have been synthesized and evaluated for their anticonvulsant activity. These compounds, particularly those with specific substitutions, have shown protective properties in electrically induced seizures, contributing to research in neuropharmacology and the potential development of new treatments for epilepsy (Kamiński et al., 2013).
Phosphoinositide 3-Kinase Inhibitors Derivatives of 1-(3-methylphenyl)Pyrrolidine have been synthesized and evaluated for their potential as phosphoinositide 3-kinase (PI3K) inhibitors. The compounds showed significant inhibitory activity and potential for treating various cancers, contributing to oncology research and drug development (Muralidharan et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRMYPYBPWQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)Pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![3,4-Difluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2487960.png)
![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)



![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)
